molecular formula C12H17NO2 B12990285 3,5-Dimethyl-4-propoxybenzamide

3,5-Dimethyl-4-propoxybenzamide

Cat. No.: B12990285
M. Wt: 207.27 g/mol
InChI Key: BJVHQHBOEVOKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-propoxybenzamide is an organic compound with the molecular formula C12H17NO2 It is a benzamide derivative characterized by the presence of two methyl groups at the 3rd and 5th positions, and a propoxy group at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-propoxybenzamide typically involves the reaction of 3,5-dimethyl-4-propoxybenzoic acid with an amine derivative. One common method is the amidation reaction, where the carboxylic acid group of 3,5-dimethyl-4-propoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

  • Preparation of 3,5-dimethyl-4-propoxybenzoic acid.
  • Conversion to the corresponding acid chloride using thionyl chloride.
  • Reaction with ammonia or an amine to form the amide.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 3,5-Dimethyl-4-propoxybenzoic acid.

    Reduction: 3,5-Dimethyl-4-propoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    3,5-Dimethyl-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

    3,5-Dimethyl-4-butoxybenzamide: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

3,5-Dimethyl-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate biological tissues.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3,5-dimethyl-4-propoxybenzamide

InChI

InChI=1S/C12H17NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3,(H2,13,14)

InChI Key

BJVHQHBOEVOKER-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.